molecular formula C10H5F3N2O2 B8300633 8-Nitro-5-(trifluoromethyl)quinoline CAS No. 316-76-7

8-Nitro-5-(trifluoromethyl)quinoline

Cat. No.: B8300633
CAS No.: 316-76-7
M. Wt: 242.15 g/mol
InChI Key: GCORMZQIMMLJOL-UHFFFAOYSA-N
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Description

8-Nitro-5-(trifluoromethyl)quinoline is a quinoline derivative characterized by a nitro group (-NO₂) at position 8 and a trifluoromethyl (-CF₃) group at position 5 of the heterocyclic ring. Quinoline derivatives are renowned for their pharmacological versatility, including antimalarial, anticancer, and antimicrobial activities . The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly alters the electronic profile of the quinoline ring, enhancing its reactivity and interaction with biological targets .

Properties

CAS No.

316-76-7

Molecular Formula

C10H5F3N2O2

Molecular Weight

242.15 g/mol

IUPAC Name

8-nitro-5-(trifluoromethyl)quinoline

InChI

InChI=1S/C10H5F3N2O2/c11-10(12,13)7-3-4-8(15(16)17)9-6(7)2-1-5-14-9/h1-5H

InChI Key

GCORMZQIMMLJOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of substituents on the quinoline ring critically influence electronic properties and bioactivity. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position) Electronic Effects Key Observations
8-Nitro-5-(trifluoromethyl)quinoline -NO₂ (8), -CF₃ (5) Strong electron withdrawal Enhanced electrophilicity; interacts with nucleophilic proteins .
8-Amino-5-(trifluoromethyl)quinoline -NH₂ (8), -CF₃ (5) Electron-donating (-NH₂) vs. -CF₃ Reduced reactivity; lower skin sensitization potential due to electron-rich ring .
5-Fluoro-8-nitroquinoline (CAS 152167-85-6) -F (5), -NO₂ (8) Moderate electron withdrawal (-F) Lower potency compared to -CF₃ analogues in receptor modulation .
7-Chloro-8-nitroquinoline -Cl (7), -NO₂ (8) Electron withdrawal (-Cl, -NO₂) Higher antiplasmodial activity than 5- or 8-substituted analogues .
2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline -OCH₃ (2,6), -CH₃ (4), -NO₂ (8), -O-CF₃-C₆H₄ (5) Mixed electronic effects Active skin sensitizer due to nitro group; steric hindrance from phenoxy reduces similarity to inactive analogues .

Key Insight: The trifluoromethyl group at position 5 in this compound provides both hydrophobicity and strong electron withdrawal, enhancing ligand-receptor interactions compared to fluorine or methoxy substituents .

Antimalarial Activity

  • This compound: Limited direct data, but quinoline derivatives with 5-CF₃ and 8-NO₂ are hypothesized to exhibit moderate antiplasmodial activity. However, substituents at positions 5 and 8 are generally less favorable than those at positions 6 or 7 .
  • 7-Chloro-8-nitroquinoline: Demonstrates superior in vitro activity against Plasmodium falciparum due to optimal substituent positioning .

Skin Sensitization

  • This compound: Predicted to be a sensitizer due to the nitro group enabling covalent binding with skin proteins .
  • 8-Amino-5-(trifluoromethyl)quinoline: Inactive in sensitization assays, as the electron-donating amino group reduces electrophilicity .

Receptor Modulation (e.g., α3β4 Nicotinic Acetylcholine Receptors)

  • 5-Fluoro-8-nitroquinoline: Lower receptor affinity compared to -CF₃ derivatives due to weaker electron withdrawal .

Comparison with Other Derivatives

  • 8-Nitro-2,6-dimethoxy-5-chloro-4-methylquinoline: Synthesized via nitration with KNO₃ and P₂O₅ in triethylphosphate .
  • 5-Fluoro-8-nitroquinoline: Prepared via electrophilic nitration of fluorinated precursors .

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